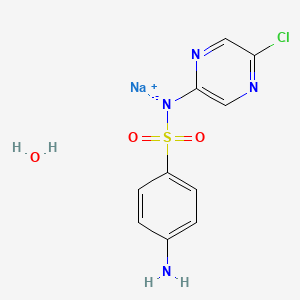

4-Amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid sodium monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

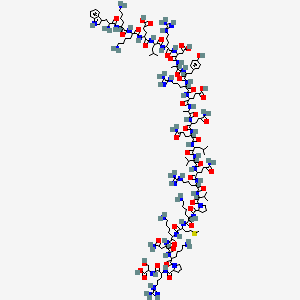

Sulfaclozine, also known as 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide, is a sulfonamide antibiotic primarily used in veterinary medicine. It is a competitive antagonist of para-aminobenzoic acid, a precursor of folic acid, in protozoa and bacteria. This compound is particularly effective in treating coccidiosis in poultry, a disease caused by Eimeria species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sulfaclozine involves the reaction of 2,6-dichloropyrazine with 4-aminobenzenesulfonamide in the presence of an acid-binding agent like potassium carbonate. Dimethylformamide and dimethylbenzene are commonly used as solvents in this process .

Industrial Production Methods: In industrial settings, sulfaclozine is often produced by dissolving dimethyl sulfoxide, N-methyl-2-pyrrolidone, and sulfaclozine sodium in a liquid tank. Diaveridine, dissolved by a cosolvent, is then added, followed by triethanolamine. This method ensures a stable product with accurate dosage .

Análisis De Reacciones Químicas

Types of Reactions: Sulfaclozine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, sulfaclozine can form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfaclozine to its corresponding amine derivatives.

Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated sulfaclozine.

Aplicaciones Científicas De Investigación

Sulfaclozine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of metal complexes for potential anticancer agents.

Biology: Studied for its effects on protozoa and bacteria, particularly in the treatment of coccidiosis.

Medicine: Investigated for its potential use in treating murine toxoplasmosis and other parasitic infections.

Industry: Utilized in the formulation of veterinary drugs for poultry and livestock.

Mecanismo De Acción

Sulfaclozine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in protozoa and bacteria. By inhibiting this enzyme, sulfaclozine prevents the formation of folic acid, thereby hindering the growth and reproduction of these microorganisms .

Comparación Con Compuestos Similares

Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Sulfasalazine: Used to treat inflammatory diseases like Crohn’s disease and rheumatoid arthritis.

Sulfadoxine: Targets Plasmodium species and is used in combination with pyrimethamine for malaria treatment.

Uniqueness of Sulfaclozine: Sulfaclozine is unique in its specific application for treating coccidiosis in poultry, making it a valuable tool in veterinary medicine. Its ability to form stable metal complexes also sets it apart from other sulfonamides, providing additional avenues for research and therapeutic applications .

Propiedades

Fórmula molecular |

C10H10ClN4NaO3S |

|---|---|

Peso molecular |

324.72 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide;hydrate |

InChI |

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; |

Clave InChI |

QTGZCRVNHMBDNP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)

![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)

![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)

![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)

![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)

![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)